molecular formula C11H16N2O3S B4164352 4-[(dimethylamino)sulfonyl]-N-ethylbenzamide

4-[(dimethylamino)sulfonyl]-N-ethylbenzamide

Cat. No. B4164352
M. Wt: 256.32 g/mol
InChI Key: QPGILVKALDKKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(dimethylamino)sulfonyl]-N-ethylbenzamide is a chemical compound that is commonly referred to as DMSO or dimethyl sulfoxide. It is a highly polar and water-soluble compound that has a wide range of applications in scientific research. DMSO is used as a solvent, cryoprotectant, and cell permeabilizing agent, among other things. In

Mechanism of Action

The mechanism of action of DMSO is not fully understood, but it is believed to act as a membrane-penetrating agent. DMSO is able to diffuse through cell membranes and disrupt their structure, allowing other molecules to enter the cell. Additionally, DMSO has been shown to have anti-inflammatory and analgesic properties, which may contribute to its effectiveness in certain applications.
Biochemical and Physiological Effects:
DMSO has a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, DMSO has been shown to have anti-inflammatory and analgesic effects, which can help to reduce pain and inflammation in certain conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMSO is its ability to act as a solvent for a wide range of compounds. This makes it a useful tool for researchers studying proteins, nucleic acids, and other molecules. Additionally, DMSO's ability to act as a cryoprotectant and cell permeabilizing agent makes it a valuable tool for cell and tissue culture studies. However, DMSO does have some limitations. It can be toxic to cells at high concentrations, and it can also interfere with certain assays and experiments.

Future Directions

There are several areas of future research for DMSO. One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, researchers may explore new applications for DMSO, such as its potential use as a therapeutic agent for certain conditions. Finally, further research is needed to fully understand the mechanism of action of DMSO and its effects on cells and tissues.

Scientific Research Applications

DMSO has a wide range of applications in scientific research. It is commonly used as a solvent for a variety of compounds, including proteins, nucleic acids, and carbohydrates. DMSO is also used as a cryoprotectant for cells and tissues, as it helps to prevent damage caused by freezing and thawing. Additionally, DMSO is used as a cell permeabilizing agent, which allows researchers to introduce various molecules into cells for further study.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-4-12-11(14)9-5-7-10(8-6-9)17(15,16)13(2)3/h5-8H,4H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGILVKALDKKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.